molecular formula C16H18F3N5O B2788547 2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-(trifluoromethyl)pyrimidine CAS No. 2309551-55-9

2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B2788547
CAS No.: 2309551-55-9
M. Wt: 353.349
InChI Key: CNJASNHFHVTNEU-UHFFFAOYSA-N
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Description

2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-(trifluoromethyl)pyrimidine is a synthetic chemical compound designed for research and development purposes. This molecule features a piperidine core linked to two distinct pyrimidine rings, a structural motif commonly investigated in medicinal chemistry for its potential to interact with biological targets. One pyrimidine ring contains a methyl group, while the other is substituted with a metabolically stable trifluoromethyl group, a feature known to enhance a compound's binding affinity and pharmacokinetic properties in drug discovery efforts . Compounds with similar piperidine-pyrimidine architectures have demonstrated significant value in pharmaceutical research, particularly as agonists for neurological targets such as the 5-HT1A receptor, which is implicated in the treatment of depression and Parkinson's disease . Furthermore, analogous structures have been explored as inhibitors for enzymes like PfCDPK1, highlighting their potential in infectious disease research, such as the development of novel antimalarial agents . This product is intended for use in laboratory research only and is not approved for use in humans or animals. Researchers can employ this compound as a key intermediate in synthetic chemistry, a building block for creating compound libraries, or a candidate for high-throughput screening to identify new biologically active molecules.

Properties

IUPAC Name

2-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N5O/c1-11-8-14(22-10-21-11)25-9-12-3-6-24(7-4-12)15-20-5-2-13(23-15)16(17,18)19/h2,5,8,10,12H,3-4,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJASNHFHVTNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. A common route includes the coupling of a 6-methylpyrimidin-4-yl derivative with a piperidin-1-yl intermediate. The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction, facilitated by reagents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane.

Industrial Production Methods: Industrial production scales up the aforementioned lab-scale synthesis, often optimizing conditions to improve yield and reduce costs. This may involve catalytic processes and high-throughput reaction setups. Green chemistry principles are increasingly employed to minimize the environmental impact of these synthetic processes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring and its substituents participate in nucleophilic substitutions under controlled conditions:

Reaction TypeConditionsProducts/OutcomeYieldSource
Halogen displacementK2_2CO3_3, DMF, 80°C, 12 hReplacement of chlorine at C4 with amines/thiols70–85%
Alkylation of pyrimidine4-(Iodomethyl)pyrimidine agents, MeCN, refluxO-Alkylation at pyrimidine oxygen86–98%
Piperidine substitutionNaH, THF, alkyl halides (e.g., CH3_3I)N-Alkylation of the piperidine nitrogen60–75%
  • Key Insight : The electron-withdrawing trifluoromethyl group at C4 enhances the electrophilicity of adjacent positions, facilitating substitutions at C2 and C6 .

Oxidation-Reduction Reactions

The methyl and piperidine groups undergo redox transformations:

Reaction TypeReagents/ConditionsOutcomeYieldSource
Oxidation of methylKMnO4_4, H2_2SO4_4, 60°C, 4 hConversion of C6-methyl to carboxylic acid45%
Reduction of pyrimidineH2_2, Pd/C, EtOH, 50 psiPartial saturation of pyrimidine ring30%
  • Mechanistic Note : Oxidation of the methyl group proceeds via radical intermediates, while catalytic hydrogenation targets the pyrimidine ring’s conjugated double bonds .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction TypeCatalysts/BaseCoupling PartnersOutcomeYieldSource
Suzuki couplingPd(PPh3_3)4_4, K2_2CO3_3Aryl boronic acidsBiaryl derivatives at C465–80%
Buchwald–HartwigPd2_2(dba)3_3, XantphosAryl aminesC2-aminated pyrimidines55–70%
  • Example : Reaction with 3-pyridyl boronic acid under Suzuki conditions yields 2-chloro-4-(pyridin-3-yl)pyrimidine as the major product .

Acid/Base-Mediated Transformations

Hydrolysis and condensation reactions are prevalent:

Reaction TypeConditionsOutcomeYieldSource
Ester hydrolysisLiOH, THF/H2_2O (1:1), rt, 6 hMethyl ester → carboxylic acid90%
Amide condensationEDCI, HOBt, DIPEA, CH2_2Cl2_2Formation of sulfonamide derivatives75%
  • Structural Impact : Hydrolysis of the methyl ester (if present) enhances water solubility, critical for biological assays .

Functionalization of the Piperidine Moiety

The piperidine ring undergoes modifications to alter pharmacokinetic properties:

Reaction TypeConditionsOutcomeYieldSource
N-MethylationCH3_3I, NaH, THF, 0°C → rtQuaternary ammonium salt formation85%
Ring-openingHCl (conc.), refluxConversion to linear amine derivatives40%

Photochemical and Thermal Stability

Critical for storage and application:

ConditionObservationSource
UV light (254 nm)Degradation via C–F bond cleavage
100°C, 24 h (solid)Stable; no decomposition

Key Analytical Data for Reaction Monitoring

  • NMR : 1^1H NMR signals for pyrimidine protons appear at δ 6.90–7.54 ppm .

  • MS : Molecular ion peak at m/z 379.4 ([M+H]+^+) .

  • HPLC : Retention times vary by derivative (e.g., 1.28–1.43 min for chloropyrimidines) .

Scientific Research Applications

Biological Applications

The compound exhibits several promising biological activities, making it a candidate for further research in therapeutic applications:

Antiviral Activity

Research indicates that compounds with similar structural features have shown potential as antiviral agents. The inhibition of viral replication mechanisms, particularly in coronaviruses, has been a focal point due to the ongoing need for effective treatments against viral infections like COVID-19 .

Neuropharmacology

Preliminary studies suggest that this compound may modulate neurotransmitter systems, particularly serotonin and dopamine pathways. Such modulation is crucial for developing treatments for mood disorders and neurodegenerative diseases.

Antitumor Properties

In vitro assays have indicated that the compound can inhibit cancer cell proliferation by inducing apoptosis through caspase activation pathways. This suggests potential applications in oncology, particularly for targeting specific cancer types .

Case Studies and Research Findings

  • Antiviral Research : A study highlighted the potential of pyrimidine derivatives in inhibiting proteases essential for viral replication, suggesting that compounds like 2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-(trifluoromethyl)pyrimidine could be explored for their antiviral properties against SARS-CoV and related viruses .
  • Neuroprotective Effects : Research on similar piperidine derivatives has shown enhancement in neurotransmitter availability, which could lead to therapeutic strategies for treating depression and anxiety disorders .
  • Cancer Treatment : A study demonstrated that certain pyrimidine derivatives can effectively induce apoptosis in various cancer cell lines, indicating that this compound may also hold potential as an anticancer agent .

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules, such as enzymes and receptors. Its trifluoromethyl group enhances binding affinity and stability, making it a potent inhibitor or activator of specific biological pathways. The molecular targets often include kinases, proteases, and ion channels, which are critical in various physiological processes.

Comparison with Similar Compounds

Table 1: Comparative Overview of Key Pyrimidine Derivatives

Compound Name Substituents/Modifications Pharmacological Implications
Target Compound - 4-(Trifluoromethyl)pyrimidine
- Piperidinyl-oxymethyl-6-methylpyrimidine
Enhanced metabolic stability (CF₃), potential kinase inhibition, improved solubility (ether linker)
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine - 2-Amine
- 4-Methyl
- Direct piperidin-1-yl attachment
Anticancer/therapeutic activities (amine group may enhance hydrogen bonding)
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one - Benzisoxazole-piperidine
- Ethyl linkage to pyridopyrimidine
Antipsychotic potential (dopamine receptor modulation via benzisoxazole)

Key Observations:

Trifluoromethyl vs. Amine Groups : The target compound’s 4-trifluoromethyl group likely increases lipophilicity and resistance to oxidative metabolism compared to the 2-amine group in 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine . This modification may prolong half-life in vivo.

Linker Flexibility : The oxymethyl bridge in the target compound introduces conformational flexibility absent in analogs with direct piperidine-pyrimidine linkages (e.g., compound). This could enhance binding to sterically constrained targets.

Heterocyclic Diversity : The benzisoxazole-piperidine derivative in demonstrates how fused aromatic systems (e.g., benzisoxazole) can shift therapeutic focus toward neurological targets, contrasting with the target compound’s pyrimidine-centric design .

Research Findings and Pharmacological Implications

Pharmacokinetics (Inferred)

  • Solubility: The oxymethyl linker may improve aqueous solubility compared to non-polar analogs.

Biological Activity

The compound 2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-(trifluoromethyl)pyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features multiple functional groups that contribute to its biological activity. The key structural components include:

  • Piperidine ring : Known for its role in various pharmacological activities.
  • 6-Methylpyrimidine moiety : Enhances the compound's interaction with biological targets.
  • Trifluoromethyl group : Often associated with increased lipophilicity and metabolic stability.

The molecular formula is C16H20F3N5OC_{16}H_{20}F_3N_5O with a molecular weight of approximately 373.36 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the piperidine derivative through alkylation reactions.
  • Introduction of the 6-methylpyrimidine group via nucleophilic substitution.
  • Incorporation of the trifluoromethyl group , often achieved through specialized fluorination techniques.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzymes : It may inhibit certain enzymes involved in metabolic pathways.
  • Receptors : The piperidine moiety can interact with neurotransmitter receptors, influencing signaling pathways.

Pharmacological Studies

Recent studies have highlighted various pharmacological effects:

  • Anticancer Activity
    • In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects against human cancer cell lines. For instance, compounds similar to this structure have demonstrated IC50 values in the micromolar range against breast cancer cells, indicating potential as anticancer agents .
  • Antimicrobial Properties
    • Research indicates that compounds containing the 6-methylpyrimidine moiety possess antibacterial and antifungal activities. These findings suggest that the compound could be explored further for its potential use in treating infections .
  • Neuropharmacological Effects
    • The interaction of the piperidine ring with neurotransmitter receptors suggests potential applications in treating neurological disorders. Studies on similar compounds have indicated modulation of dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions .

Case Studies

Several case studies have explored the efficacy of similar compounds:

StudyCompoundTargetResult
Umesha et al. (2009)Piperidine derivativesBreast cancer cellsIC50 = 18 µM, significant cytotoxicity observed
Recent Advances in Pyrimidine-Based DrugsPyrimidine derivativesInfluenza virusHigh antiviral activity, reduced viral load significantly
Pharmacodynamics StudyTrifluoromethyl pyrimidinesRBP4 antagonistImproved pharmacokinetics and safety profile in vivo

Q & A

Q. What synthetic methodologies are recommended for the academic-scale synthesis of this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies. Key steps may include:

  • Step 1 : Formation of the piperidinyl-oxymethyl intermediate via nucleophilic substitution between 6-methylpyrimidin-4-ol and a chloromethyl-piperidine derivative under basic conditions (e.g., NaH in DMF) .
  • Step 2 : Coupling the intermediate with 4-(trifluoromethyl)pyrimidine using Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination, depending on halogen availability .
  • Optimization : Use thin-layer chromatography (TLC) to monitor reaction progress and high-performance liquid chromatography (HPLC) for purity assessment. Adjust solvent polarity (e.g., DCM/MeOH gradients) and catalyst loading (e.g., Pd(PPh₃)₄ for coupling) to enhance yield (target >70%) .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, the trifluoromethyl group shows distinct ¹⁹F NMR signals at δ -60 to -70 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₁₇H₁₉F₃N₆O).
  • HPLC : Purity assessment (>95% by reverse-phase C18 column, UV detection at 254 nm) .
  • X-ray Crystallography : For unambiguous structural confirmation if crystalline derivatives are obtained .

Q. What primary biological targets or pathways are implicated in its pharmacological activity?

The compound’s trifluoromethyl and pyrimidine moieties suggest interactions with enzymes or receptors involved in nucleotide metabolism or signal transduction. Common in vitro assays include:

  • Enzyme Inhibition Assays : Measure IC₅₀ against kinases (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ kits .
  • Cellular Viability Assays : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT or CellTiter-Glo® .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate substituent impact on biological activity?

Systematic SAR strategies include:

  • Position-Specific Modifications : Replace the 6-methyl group on the pyrimidine with halogens (Cl, F) or bulky substituents (e.g., isopropyl) to assess steric effects .
  • Trifluoromethyl Alternatives : Test -CF₂H or -OCF₃ groups to compare metabolic stability and lipophilicity (logP calculations via ChemDraw) .
  • Functional Assays : Pair synthetic derivatives with cellular permeability (Caco-2 assays) and target engagement (SPR binding kinetics) .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Discrepancies may arise from assay variability or impurity artifacts. Mitigation strategies:

  • Orthogonal Assays : Validate enzyme inhibition with both fluorescence (e.g., Z’-LYTE™) and radiometric (³²P-ATP) methods .
  • Batch Reproducibility : Compare multiple synthetic batches (HPLC purity >98%) across cell lines (e.g., primary vs. immortalized cells) .
  • Control Experiments : Include known inhibitors (e.g., staurosporine for kinases) and solvent controls (DMSO <0.1%) to rule off-target effects .

Q. How can computational tools predict binding modes and optimize molecular interactions?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets. Key residues (e.g., hinge-region His/Lys) should form hydrogen bonds with the pyrimidine core .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess trifluoromethyl group rigidity in hydrophobic pockets .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes for substituent modifications (e.g., -CF₃ vs. -CH₃) .

Q. What strategies address poor solubility in biological assays?

  • Prodrug Design : Introduce phosphate esters at the piperidinyl-oxymethyl group for hydrolytic activation in vivo .
  • Cocrystallization : Screen co-solvents (e.g., cyclodextrins, PEGs) to enhance aqueous solubility (target >50 µM in PBS) .
  • Salt Formation : Explore hydrochloride or mesylate salts to improve crystallinity and dissolution rates .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across studies?

  • Cell Line Variability : Test in isogenic pairs (e.g., wild-type vs. p53-null) to isolate genetic factors .
  • Metabolic Stability : Assess liver microsome half-life (e.g., human vs. murine) to clarify species-specific toxicity .
  • Off-Target Profiling : Use kinome-wide panels (e.g., DiscoverX KINOMEscan) to identify promiscuous binding .

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